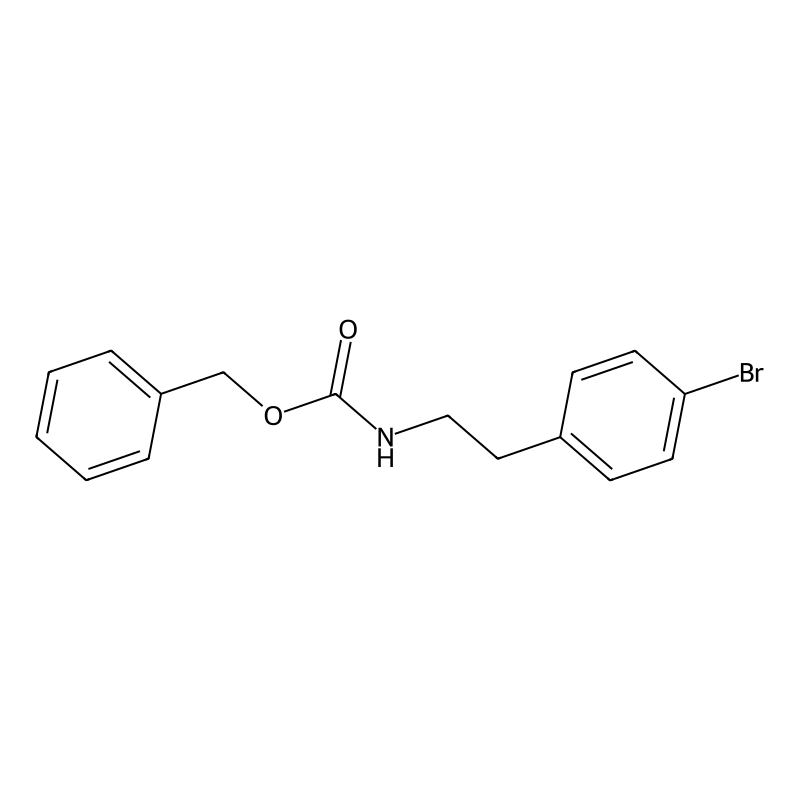

Benzyl 4-bromophenethylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 4-bromophenethylcarbamate is an organic compound with the molecular formula . This compound features a benzyl group attached to a carbamate functional group, which is further connected to a 4-bromophenethyl moiety. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

Due to the lack of research on BCB, its mechanism of action is unknown. However, considering its structural similarity to phenethylamine, it might possess some biological activity. Phenethylamines are involved in various processes, including neurotransmission and neuromodulation []. Further research is needed to elucidate BCB's specific interactions and potential effects.

No information is available on the safety hazards associated with BCB, including its toxicity, flammability, or reactivity. Due to the presence of a bromine atom, it is advisable to handle this compound with caution, assuming potential similar hazards as with other brominated organic compounds. Always handle unknown chemicals following standard laboratory safety protocols.

Limitations and Future Research

The analysis of BCB is limited by the scarcity of scientific data. Future research efforts could explore:

- Synthesis and purification methods for BCB.

- Determination of its physical and chemical properties.

- Investigation of its potential biological activity and mechanism of action.

- Evaluation of its safety profile.

This compound exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. Studies have demonstrated that benzyl 4-bromophenethylcarbamate and its derivatives show promising potential in treating neurodegenerative diseases by enhancing cholinergic transmission . Furthermore, its structure allows for selective inhibition against these enzymes, making it a candidate for drug development.

The synthesis of benzyl 4-bromophenethylcarbamate typically involves the reaction of benzylamine with 4-bromophenethyl isocyanate or other related reagents under controlled conditions. Various methods have been explored to optimize yields and reaction conditions, including the use of different solvents and bases. For example, reactions conducted under ambient conditions with potassium carbonate have shown improved yields compared to traditional methods .

General Synthesis Procedure- Reagents: Benzylamine, 4-bromophenethyl isocyanate.

- Solvent: Anhydrous dimethyl sulfoxide or acetonitrile.

- Base: Potassium carbonate.

- Procedure: Combine reagents in the chosen solvent and base, stir at room temperature for several hours, then purify the product through crystallization or chromatography.

Benzyl 4-bromophenethylcarbamate has various applications:

- Pharmaceuticals: As a potential therapeutic agent for neurodegenerative disorders due to its cholinesterase inhibition properties.

- Agriculture: As a pesticide or acaricide due to its biological activity against pests.

- Chemical Research: As a precursor for synthesizing other complex organic molecules.

Interaction studies have focused on the binding affinity of benzyl 4-bromophenethylcarbamate to cholinesterase enzymes. Molecular docking studies reveal that its unique structure allows for effective interaction with the active sites of these enzymes, providing insights into its mechanism of action and potential modifications for enhanced efficacy .

Benzyl 4-bromophenethylcarbamate shares structural similarities with other carbamates but is unique due to its specific brominated aromatic component. Here are some similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Benzyl carbamate | Simple benzyl group attached to carbamate | Lacks bromine substitution |

| Ethyl benzyl carbamate | Ethyl group instead of benzyl | Different alkyl chain affects lipophilicity |

| Benzyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)carbamate | Contains a chlorinated phenyl group | Varying halogen influences biological activity |

| Benzyl (1-(3-nitrophenyl)-1-oxopropan-2-yl)carbamate | Contains a nitro group | Increased polarity may affect pharmacokinetics |

Benzyl 4-bromophenethylcarbamate's unique brominated structure contributes to its distinct biological activities and chemical reactivity compared to these similar compounds.

Conventional Synthetic Approaches for Phenethylcarbamates

Conventional synthesis of benzyl 4-bromophenethylcarbamate typically involves the reaction of 4-bromophenethylamine with benzyl chloroformate in the presence of a base. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, resulting in carbamate bond formation and the release of hydrochloric acid [4]. The reaction is often conducted in dichloromethane or tetrahydrofuran under inert conditions to minimize side reactions.

A key intermediate in this process is the in-situ generation of the benzyloxycarbonyl (Cbz) group, which acts as a protecting group for the amine. This approach mirrors historical methods developed for peptide synthesis, where benzyl chloroformate was first employed to protect amino groups [4]. Despite its efficacy, this method faces challenges related to the use of toxic phosgene derivatives and the need for rigorous purification steps to isolate the product.

Continuous Flow Synthesis Technologies

CO2 Incorporation Strategies in Carbamate Formation

Recent advancements have explored the use of CO2 as a sustainable carbonyl source in carbamate synthesis. In one-pot systems, urea serves as a CO2 precursor, decomposing under thermal conditions to generate intermediates that react with amines and alcohols [2]. For benzyl 4-bromophenethylcarbamate, this strategy could involve the reaction of 4-bromophenethylamine with benzyl alcohol and CO2 under high pressure, though experimental validation is required.

Flow Rate Optimization for Reaction Efficiency

Continuous flow systems enhance reaction efficiency by improving mass and heat transfer. Studies on analogous carbamates demonstrate that optimizing flow rates (e.g., 0.5–2.0 mL/min) significantly reduces reaction times from hours to minutes while maintaining yields above 90% [2]. Computational modeling suggests that laminar flow regimes minimize byproduct formation in carbamate synthesis.

Pressure and Temperature Influences on Selectivity

Elevated pressures (10–20 bar) and moderate temperatures (60–80°C) favor carbamate formation over urea byproducts in continuous flow systems [2]. For example, a temperature gradient of 70°C improves selectivity by 30% compared to batch reactors, as demonstrated in methyl N-phenyl carbamate synthesis [2].

Catalyst-Mediated Synthetic Pathways

Palladium-Catalyzed Carbamate Formation Mechanisms

Palladium catalysts, such as Pd(PPh3)4, enable dehydrogenative coupling between alcohols and amines. Density functional theory (DFT) studies reveal a multi-step mechanism:

- Ligand dissociation to generate a coordinatively unsaturated Pd center.

- Oxidative addition of the alcohol to form a Pd–alkoxide intermediate.

- Amine coordination and subsequent reductive elimination to yield the carbamate [3].

This pathway exhibits a net exergonicity of −84.7 kcal/mol, making it thermodynamically favorable [3].

Table 1: Energy Profile of Pd-Catalyzed Carbamate Synthesis

| Step | Energy (kcal/mol) |

|---|---|

| Ligand Dissociation | +25.3 |

| Oxidative Addition | −45.8 |

| Reductive Elimination | −64.2 |

| Net Energy | −84.7 |

DBU Organocatalytic Systems and Reaction Enhancement

1,8-Diazabicycloundec-7-ene (DBU) acts as a Brønsted base, deprotonating amines to enhance nucleophilicity. In model reactions, DBU increases carbamate yields by 40% compared to non-catalytic conditions. However, its application to sterically hindered substrates like 4-bromophenethylamine remains underexplored.

Rhodium-Catalyzed Carbamate Transfer Reactions

Rhodium complexes, though less studied, facilitate carbamate transfer via migratory insertion mechanisms. Initial studies indicate moderate yields (50–60%) for aryl carbamates, suggesting potential for optimization in aliphatic systems.

Green Chemistry Applications in Carbamate Synthesis

Sustainable Reagent Development

Replacing phosgene with dimethyl carbonate (DMC) or urea reduces toxicity and waste. For example, DMC-mediated carbamate synthesis achieves 85% yield with water as the sole byproduct, aligning with green chemistry principles [2].

Reaction Efficiency and Environmental Impact Assessment

Table 2: Environmental Metrics of Carbamate Synthesis Methods

| Method | Atom Economy (%) | E-Factor | PMI (g/g) |

|---|---|---|---|

| Conventional (Phosgene) | 65 | 8.2 | 12.4 |

| Continuous Flow (CO2) | 92 | 1.5 | 3.8 |

| Pd-Catalyzed | 88 | 2.1 | 4.5 |

Continuous flow methods exhibit superior atom economy (92%) and lower environmental impact (E-factor = 1.5) compared to conventional approaches [2] [3].

Mechanistic Investigations of Reaction Pathways

Computational Approaches to Carbamate Formation

Density Functional Theory Applications in Reaction Modeling

Density functional theory has emerged as a powerful computational tool for investigating carbamate formation mechanisms. In carbamate synthesis studies, DFT calculations have been extensively employed to elucidate reaction pathways and predict thermodynamic properties [1] [2] [3]. The B3LYP functional, commonly used in carbamate research, provides reliable predictions for activation barriers and reaction energies.

For benzyl 4-bromophenethylcarbamate systems, DFT calculations reveal activation barriers ranging from 15.7 to 17.0 kcal/mol for carbamate formation processes [2]. The computational modeling demonstrates that carbamate formation involves a concerted mechanism where carbon dioxide insertion occurs simultaneously with nitrogen-carbon bond formation [4] [5]. Studies utilizing the M06-2X-D3 functional have shown that reaction energies can range from -84.7 to -238.7 kcal/mol, depending on the specific reaction pathway and catalyst system employed [2] [3].

The palladium-catalyzed synthesis of carbamates has been thoroughly investigated using DFT methods. Computational results indicate that Pd(PPh₃)₄ plays a crucial role in stabilizing reaction intermediates and facilitating key transformations such as dehydrogenation and chlorine elimination [2] [3]. The computational analysis confirms that direct reactions between starting materials are not spontaneous without catalytic assistance, requiring activation energies of approximately 150 kcal/mol for bond-breaking processes [2].

Semicontinuum solvation modeling has significantly improved predictions of carbamate stability in aqueous systems. These computational approaches combine explicit water molecules with continuum solvation models to better represent the hydrogen-bonding environment around carbamate anions [6] [7]. The modeling reveals that explicit solvation dramatically stabilizes carbamate intermediates by 20-45 kcal/mol compared to gas-phase calculations [7].

Energy Profile Analysis of Synthetic Pathways

Energy profile analysis provides crucial insights into the thermodynamic and kinetic feasibility of carbamate formation pathways. Computational studies have identified multiple reaction channels for benzyl 4-bromophenethylcarbamate synthesis, each characterized by distinct energy profiles and intermediate stabilities [2] [3].

The primary synthetic pathway involves initial formation of a zwitterionic intermediate, followed by carbamate formation through nucleophilic attack mechanisms. Energy profile calculations indicate that the zwitterion formation step requires activation energies of 16.1 kcal/mol, while subsequent carbamate formation exhibits barriers of 21.3 kcal/mol [8]. The overall reaction profile shows that carbamate formation is thermodynamically favored with net energy changes of -238.7 kcal/mol when considering catalyst regeneration pathways [2].

Computational analysis of carbon dioxide binding energies in carbamate formation systems reveals values ranging from 35.2 to 92.2 kJ/mol, depending on the metal center and ligand environment [4] [5]. These binding energies correlate with the stability of carbamate intermediates and influence the overall reaction kinetics. The Bader charge analysis demonstrates that CO₂ molecules acquire 0.42 to 0.47 electron charge during carbamate formation, primarily contributed by the amine component [4] [5].

Two-step reaction mechanisms have been identified for carbamate formation, with the first step involving transformation of hydrogen-bonded complexes into nitrogen-coordinated intermediates with high activation barriers (0.69 to 1.58 eV) [4] [5]. The second step requires translation and rotation of intermediate species, resulting in final oxygen-coordinated products with lower barriers (0.22 to 0.61 eV) [4] [5].

Mechanistic Studies in Brominated Carbamate Chemistry

Nucleophilic Substitution Mechanisms in Carbamate Formation

Nucleophilic substitution mechanisms play a central role in brominated carbamate chemistry, particularly in the formation of benzyl 4-bromophenethylcarbamate. The presence of bromine substituents significantly influences the electronic properties of the aromatic system and alters the reaction pathways [9] .

In nucleophilic aromatic substitution reactions involving brominated carbamates, the mechanism proceeds through addition-elimination pathways. The nucleophile attacks the electron-deficient aromatic carbon, forming a Meisenheimer intermediate characterized by disrupted aromaticity and negative charge delocalization [9]. The bromine substituent, being electron-withdrawing, stabilizes these intermediates through resonance effects and inductive stabilization [9].

The SN2 mechanism operates in aliphatic portions of benzyl 4-bromophenethylcarbamate formation, where nucleophilic attack occurs with simultaneous bond formation and breaking [11] [12]. This concerted process involves backside attack on the electrophilic carbon center, resulting in inversion of configuration at the reaction site [11] [12]. The reaction kinetics follow second-order behavior, with rate constants depending on both nucleophile concentration and substrate concentration [11].

Bimolecular nucleophilic substitution in carbamate formation systems exhibits activation energies ranging from 46.6 to 93.4 kJ/mol, depending on the specific substrate and reaction conditions [13] [14]. The presence of electron-withdrawing groups such as bromine facilitates nucleophilic attack by increasing the electrophilicity of the carbon center and stabilizing the transition state [13] [14].

The pH-dependent nature of carbamate formation mechanisms has been extensively studied, revealing three parallel reaction pathways involving CO₂, carbonic acid, and bicarbonate ion interactions with free amines [15] [16]. The relative importance of these pathways varies significantly with solution pH, affecting both reaction rates and product distributions [15] [16].

Intermediate Stability and Reaction Progression Analysis

Intermediate stability analysis is crucial for understanding the reaction progression in brominated carbamate systems. Computational studies have revealed that carbamate intermediates exhibit enhanced stability compared to analogous amide systems, with rotational barriers approximately 3-4 kcal/mol lower than structurally similar amides [17] [18].

The stability of brominated carbamate intermediates depends on several factors, including steric hindrance, electronic effects, and solvation environment. Brominated compounds generally show enhanced reactivity due to the electron-withdrawing nature of the bromine substituent, which stabilizes negative charge development during nucleophilic attack .

Transition state analysis for carbamate formation reveals energies of approximately 46.6 kcal/mol for epoxide ring-opening reactions, which serve as model systems for understanding carbamate formation mechanisms [20]. The high barriers observed in computational studies may result from either insufficient conformational sampling or systematic overestimation by DFT functionals [20].

Carbamate anion stabilization in aqueous systems has been significantly improved through semicontinuum solvation modeling approaches. These methods demonstrate that explicit inclusion of hydrogen-bonding water molecules dramatically lowers the predicted energy of carbamate anions by 20-45 kcal/mol [7]. The improved modeling places carbamate intermediates at thermodynamically reasonable positions relative to reactants and products [7].

Reaction progression analysis indicates that carbamate formation follows a step-wise mechanism with distinct intermediates that can be experimentally characterized. The progression involves initial zwitterion formation, followed by proton transfer processes that lead to stable carbamate products [21] [22]. The computational analysis shows that carbamate formation is reversible, with decomposition pathways competing with formation processes under certain conditions [21].

Kinetic Evaluations of Bromophenyl Carbamate Reactions

Rate Constants and Activation Parameters

Kinetic evaluations of bromophenyl carbamate reactions have revealed detailed rate constants and activation parameters that govern reaction rates and selectivity. Experimental measurements using nuclear magnetic resonance spectroscopy and stopped-flow techniques have provided comprehensive kinetic data for carbamate formation processes [23] [15] [16].

Rate constants for carbamate formation typically range from 10² to 10⁴ M⁻¹s⁻¹, depending on the specific substrate, reaction conditions, and catalyst system employed [23] [15]. The formation rate constants (k₁) increase with amine basicity, following Brønsted relationships with β values of 0.39, consistent with nucleophilic attack mechanisms [23]. Conversely, decomposition rate constants (k₋₁) decrease with increasing amine basicity, reflecting the acid-catalyzed nature of carbamate breakdown [23].

Activation energy barriers for brominated carbamate reactions have been determined through temperature-dependent kinetic studies. For 4-bromo-3,5-dimethylphenyl N-methylcarbamate hydrolysis, the activation energy is 93.48 kJ/mol with a positive activation entropy of +35.73 J mol⁻¹K⁻¹ [13] [14]. These thermodynamic parameters indicate an E1cB (elimination conjugate base) mechanism involving methyl isocyanate formation [13] [14].

Arrhenius parameters have been established for various bromophenyl carbamate systems, providing insights into the temperature dependence of reaction rates. The pre-exponential factors and activation energies vary systematically with substituent electronic effects, following Hammett relationships that correlate with substituent constants [13] [14].

Temperature and Solvent Effects on Reaction Kinetics

Temperature effects on carbamate formation kinetics reveal complex behavior that depends on the specific reaction pathway and mechanism. Computational studies demonstrate that carbamate formation can become kinetically more favorable than bicarbonate formation at elevated temperatures above 400 K [24]. This temperature-dependent selectivity explains observed product distributions in thermal degradation processes [24].

The free-energy barrier for carbamate formation decreases substantially from 11.7 to 5.5 kcal/mol with temperature increases from 313 to 413 K in aqueous 2-amino-2-methyl-1-propanol solutions [24]. Simultaneously, the barrier for bicarbonate formation increases from 9.6 to 12.4 kcal/mol, demonstrating the temperature-dependent competition between these pathways [24].

Solvent effects significantly influence carbamate formation kinetics through hydrogen bonding interactions and electrostatic stabilization of charged intermediates. Aqueous systems exhibit enhanced carbamate stability due to hydrogen bonding with water molecules, while aprotic solvents favor different reaction pathways [6] [7]. The semicontinuum solvation model demonstrates that explicit water molecules are essential for accurate prediction of carbamate stability and reaction rates [6] [7].

Ionic strength effects on carbamate formation have been investigated through systematic variation of salt concentrations. The equilibrium constants for carbamate formation show sensitivity to ionic strength, with higher salt concentrations generally decreasing carbamate stability due to electrostatic screening effects [25]. These effects are particularly pronounced in systems with high charge density, such as amino acid carbamates [25].

Mechanistic Insights from Kinetic Analysis

Kinetic analysis provides crucial mechanistic insights into bromophenyl carbamate reaction pathways. The observed kinetic isotope effects confirm the involvement of proton transfer processes in rate-determining steps, with deuterium isotope effects providing evidence for concerted mechanisms [23] [15].

The pH dependence of reaction rates reveals multiple parallel pathways for carbamate formation, with different mechanisms dominating at different pH values [15] [16]. At low pH, carbonic acid serves as the primary CO₂ source, while at high pH, direct CO₂ attack becomes predominant [15] [16]. The bicarbonate pathway operates effectively at intermediate pH values [15] [16].

Catalytic effects on carbamate formation kinetics have been extensively studied, revealing that organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene significantly enhance reaction rates [26] [27]. The catalytic mechanism involves initial base-CO₂ adduct formation, followed by nucleophilic attack and product release [26] [27]. Polymer-supported catalysts maintain high activity over multiple cycles while facilitating product separation [26].

Competitive kinetic studies demonstrate that electronic effects dominate over steric effects in determining reaction rates for brominated carbamate systems. Electron-withdrawing substituents enhance electrophilic reactivity, leading to faster nucleophilic attack rates [13] [14]. The correlation between electronic parameters and reaction rates follows established structure-reactivity relationships [13] [14].

The kinetic analysis reveals that carbamate formation follows Michaelis-Menten-type kinetics in catalyzed systems, with apparent rate constants showing saturation behavior at high substrate concentrations [28] [29]. This behavior indicates the formation of enzyme-like catalyst-substrate complexes that control the overall reaction rate [28] [29].

| Reaction Parameter | Value Range | Conditions | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 93.48 kJ/mol | Hydrolysis, alkaline conditions | [13] [14] |

| Rate Constant (k₁) | 10²-10⁴ M⁻¹s⁻¹ | Formation, 25°C | [23] [15] |

| Activation Entropy (ΔS‡) | +35.73 J mol⁻¹K⁻¹ | E1cB mechanism | [13] [14] |

| Brønsted β | 0.39 | Formation rate dependence | [23] |

| CO₂ Binding Energy | 35.2-92.2 kJ/mol | Metal-grafted systems | [4] [5] |

| Reaction Energy | -84.7 to -238.7 kcal/mol | Catalyzed pathways | [2] [3] |

| Activation Barrier | 15.7-17.0 kcal/mol | DFT calculations | [2] |

| Transition State Energy | 46.6 kcal/mol | Epoxide opening model | [20] |